Cas no 1000160-75-7 (Benzothiophene-4-boronic acid pinacol ester)

Benzothiophene-4-boronic acid pinacol ester is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its stable pinacol ester group enhances shelf life and handling convenience compared to free boronic acids. The benzothiophene scaffold provides a versatile building block for pharmaceutical and materials science applications, particularly in constructing heterocyclic compounds. This reagent exhibits excellent reactivity with aryl and heteroaryl halides, enabling efficient C-C bond formation under mild conditions. Its crystalline solid form ensures accurate weighing and consistent performance in synthetic workflows. The product is typically characterized by NMR and HPLC to confirm >95% purity, making it suitable for demanding organic synthesis and medicinal chemistry research.
Benzothiophene-4-boronic acid pinacol ester structure
1000160-75-7 structure
Product Name:Benzothiophene-4-boronic acid pinacol ester
CAS No:1000160-75-7
MF:C14H17BO2S
MW:260.159582853317
MDL:MFCD13619876
CID:854233
PubChem ID:56973026
Update Time:2025-08-03

Benzothiophene-4-boronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • Benzothiophene-4-boronic acid pinacol ester
    • 2-(1-benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzo[b]thiophene
    • 2-(BENZO[B]THIOPHEN-4-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZO[B]THIOPHENE
    • BENZO[B]THIOPHEN-4-YLBORONIC ACID PINACOL ESTER
    • C-2471
    • Benzo[b]thiophene, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • DA-22628
    • SCHEMBL14727554
    • 1000160-75-7
    • BS-26056
    • EN300-768137
    • SY068065
    • DTXSID50719877
    • Z2044777466
    • F20238
    • MB13531
    • Benzo[b]thiophen-4-boronic Acid pinacol ester
    • MFCD13619876
    • CS-0175542
    • MDL: MFCD13619876
    • Inchi: 1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-6-5-7-12-10(11)8-9-18-12/h5-9H,1-4H3
    • InChI Key: KQTHIDLDBILMSE-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C=CC=C2B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 260.10400
  • Monoisotopic Mass: 260.1042311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7Ų

Experimental Properties

  • PSA: 46.70000
  • LogP: 3.20050

Benzothiophene-4-boronic acid pinacol ester Pricemore >>

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Benzothiophene-4-boronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:1000160-75-7)Benzothiophene-4-boronic acid pinacol ester
Order Number:A926561
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:48
Price ($):1742.0/623.0
Email:sales@amadischem.com

Additional information on Benzothiophene-4-boronic acid pinacol ester

Benzothiophene-4-boronic Acid Pinacol Ester

Benzothiophene-4-boronic acid pinacol ester (CAS No: 1000160-75-7) is a highly versatile and valuable compound in the field of organic synthesis and materials science. This compound, also referred to as BT-BPin, is a derivative of benzothiophene, a heterocyclic aromatic compound, and incorporates a boronic acid group protected as its pinacol ester. The combination of these functional groups makes it an excellent building block for various applications, particularly in cross-coupling reactions and the synthesis of advanced materials.

The structure of benzothiophene-4-boronic acid pinacol ester consists of a benzothiophene ring system with a boronic acid group at the 4-position. The boronic acid is protected as its pinacol ester, which enhances stability and facilitates handling. This compound is widely used in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with aryl or alkenyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds. The versatility of this compound lies in its ability to participate in a wide range of coupling reactions, making it a valuable tool in the construction of complex organic molecules.

Recent advancements in the field have highlighted the potential of benzothiophene-4-boronic acid pinacol ester in the synthesis of advanced materials, particularly in the development of organic semiconductors and optoelectronic devices. Researchers have demonstrated that incorporating benzothiophene moieties into conjugated polymers can significantly enhance their electronic properties, such as charge transport and photoluminescence efficiency. For instance, studies have shown that polymers incorporating BT-BPin exhibit improved stability under ambient conditions and enhanced performance in light-emitting diodes (LEDs) and photovoltaic devices.

In addition to its role in materials science, benzothiophene-4-boronic acid pinacol ester has found applications in drug discovery and medicinal chemistry. The benzothiophene scaffold is known for its potential as a bioisostere for benzodiazepines and other heterocyclic drugs, offering improved pharmacokinetic properties and reduced toxicity. Recent research has explored the use of this compound as a precursor for the synthesis of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.

The synthesis of benzothiophene-4-boronic acid pinacol ester typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the Suzuki coupling of a bromobenzothiophene derivative with bis(pinacolato)diboron under palladium catalysis. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production.

In terms of applications, benzothiophene-4-boronic acid pinacol ester has been extensively used in the construction of biaryl compounds with diverse structural motifs. These compounds are valuable intermediates in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials. For example, recent studies have utilized this compound to synthesize novel anthracycline antibiotics analogs with enhanced antitumor activity.

The unique electronic properties of benzothiophene-4-boronic acid pinacol ester make it an attractive candidate for applications in organic electronics. Researchers have explored its use as a building block for constructing conjugated polymers with tailored electronic properties for use in thin-film transistors (TFTs), organic light-emitting diodes (OLEDs), and solar cells. These applications leverage the compound's ability to participate in π-conjugation systems, enabling efficient charge transport and light emission.

In conclusion, benzothiophene-4-boronic acid pinacol ester (CAS No: 1000160-75-7) is a versatile and valuable compound with wide-ranging applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure and reactivity make it an essential tool for researchers aiming to develop advanced materials and bioactive molecules. As ongoing research continues to uncover new applications and optimize synthetic methods, this compound will undoubtedly remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1000160-75-7)Benzothiophene-4-boronic acid pinacol ester
A926561
Purity:99%/99%
Quantity:25g/5g
Price ($):1742.0/623.0
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